2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
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Description
2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a useful research compound. Its molecular formula is C16H13F2N5O and its molecular weight is 329.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10881638 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a tetrazole ring and a fluorophenyl moiety, which are often associated with various biological activities.
Biological Activity Overview
Research on this compound has primarily focused on its interactions with various biological targets, including its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. The presence of the tetrazole ring is significant as it has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that derivatives of tetrazole compounds exhibited IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) and prostate cancer cells (e.g., PC-3) .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. The fluorophenyl groups contribute to its lipophilicity, which may enhance its ability to penetrate cell membranes and exert pharmacological effects.
- Mechanism of Action : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar tetrazole-containing compounds:
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
A | -F | 5.0 | Anticancer |
B | -Cl | 7.2 | Anti-inflammatory |
C | -Br | 3.8 | Antimicrobial |
D | -NO2 | 10.5 | Cytotoxic |
In these studies, substituent variations significantly impacted the potency and selectivity of the compounds against specific biological targets .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of tetrazole derivatives in inhibiting tumor growth in xenograft models. The lead compound demonstrated a 70% reduction in tumor size compared to controls after 21 days of treatment .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of related compounds in a murine model of arthritis. The results indicated that treatment with the tetrazole derivative led to a significant decrease in paw swelling and inflammatory markers .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-3-1-11(2-4-12)9-16(24)19-10-15-20-21-22-23(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZERYUMKYSFKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.